molecular formula C23H22F2N4O4 B605759 Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid CAS No. 892489-52-0

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Cat. No. B605759
M. Wt: 456.44
InChI Key: NGEBYTLALFOQKI-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as AZD3988, is a complex organic molecule with the molecular formula C23H22F2N4O4 . It contains several functional groups, including an oxadiazole ring, an amine, a carboxylic acid, and a cyclohexane ring . The molecule also contains two fluorine atoms attached to a phenyl ring .


Molecular Structure Analysis

The molecule has a complex structure with several rings. The 3D conformer and 2D structure can be found in the PubChem database . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 456.4 g/mol . It has a computed XLogP3-AA value of 4.7, indicating its relative lipophilicity . The compound has 3 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass is 456.16091152 g/mol .

Scientific Research Applications

  • Synthesis of Substituted Isoquinolones

    • Field : Medicinal Chemistry
    • Application : Trans-3,4-Difluorocinnamic acid is used for the synthesis of substituted isoquinolones through Curtius rearrangement .
    • Method : The specific method involves a Curtius rearrangement, which is a thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas. The isocyanate can then be used to produce a variety of other compounds .
    • Results : Substituted isoquinolones are found to be effective 5-HT3 antagonists (infective dose ID50 of 0.35 μg/kg) in anticancer treatments .
  • Synthesis of Psammaplin A Derivatives

    • Field : Cancer Research
    • Application : Trans-3,4-Difluorocinnamic acid is utilized in the synthesis of psammaplin A derivatives as radiosensitizers for human lung cancer .
    • Method : The specific method involves the use of trans-3,4-difluorocinnamic acid as a building block in the synthesis of these derivatives .
    • Results : The product derived from trans-3,4-difluorocinnamic acid demonstrates a potency of 16.14 μM .
  • Preparation of Ticagrelor

    • Field : Pharmacology
    • Application : Trans-3,4-Difluorocinnamic Acid is a starting material in the preparation of Ticagrelor .
    • Method : The specific method involves the use of trans-3,4-difluorocinnamic acid as a building block in the synthesis of Ticagrelor .
    • Results : Ticagrelor is the first reversible oral P2Y12 receptor antagonist, provides faster, greater, and more consistent ADP-receptor inhibition than Clopidogrel .
  • Synthesis of Quasi-Two-Dimensional Charge-Transfer Chromophore

    • Field : Material Science
    • Application : Trans-4,4′-Difluorochalcone is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers .
    • Method : The specific method involves the use of trans-4,4′-difluorochalcone as a building block in the synthesis of these polymers .
    • Results : This enhances mechanical and thermal properties, while retaining optical transparency and NLO effects, when compared to single-crystal chalcone chromophores .
  • Liquid Crystal Monomer

    • Field : Material Science
    • Application : Trans-3,4-Difluorocinnamic Acid is used in the synthesis of liquid crystal monomers .
    • Method : The specific method involves the use of trans-3,4-difluorocinnamic acid as a building block in the synthesis of these monomers .
    • Results : The product derived from trans-3,4-difluorocinnamic acid demonstrates enhanced mechanical and thermal properties, while retaining optical transparency .
  • Synthesis of Unnatural Flavonoids and Stilbenes

    • Field : Biochemistry
    • Application : Trans-3,4-Difluorocinnamic Acid is utilized in the synthesis of unnatural flavonoids and stilbenes by exploiting the plant biosynthetic pathway in Escherichia coli .
    • Method : The specific method involves the use of trans-3,4-difluorocinnamic acid as a building block in the synthesis of these compounds .
    • Results : The product derived from trans-3,4-difluorocinnamic acid demonstrates a potency in various biochemistry applications .

properties

IUPAC Name

2-[4-[4-[[5-(3,4-difluoroanilino)-1,3,4-oxadiazole-2-carbonyl]amino]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O4/c24-18-10-9-17(12-19(18)25)27-23-29-28-22(33-23)21(32)26-16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-20(30)31/h5-10,12-14H,1-4,11H2,(H,26,32)(H,27,29)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEBYTLALFOQKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)NC(=O)C3=NN=C(O3)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 2
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 3
Reactant of Route 3
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 4
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 5
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid
Reactant of Route 6
Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid

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